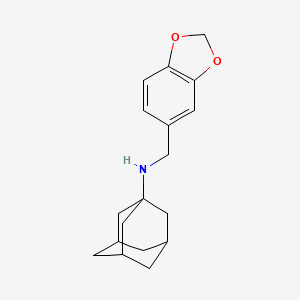![molecular formula C14H16BrN3O2S2 B10879018 (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B10879018.png)
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-BROMO-2-THIENYL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is a complex organic compound that features a thiazole ring, a piperazine moiety, and a brominated thiophene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-BROMO-2-THIENYL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Bromination of the Thiophene Ring: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Coupling Reactions: The final coupling of the brominated thiophene with the thiazole-piperazine intermediate can be performed using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperazine moieties.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(5-BROMO-2-THIENYL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(5-BROMO-2-THIENYL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The brominated thiophene and thiazole rings may facilitate binding to hydrophobic pockets, while the piperazine moiety can enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: A simpler brominated thiophene derivative.
2-Acetyl-5-bromothiophene: Another brominated thiophene with an acetyl group.
5-Bromo-2,2’-bithiophene-5’-carboxaldehyde: A more complex brominated thiophene with a bithiophene structure.
Uniqueness
5-[(5-BROMO-2-THIENYL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is unique due to its combination of a thiazole ring, a piperazine moiety, and a brominated thiophene group
Propiedades
Fórmula molecular |
C14H16BrN3O2S2 |
|---|---|
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H16BrN3O2S2/c15-12-2-1-10(21-12)9-11-13(20)16-14(22-11)18-5-3-17(4-6-18)7-8-19/h1-2,9,19H,3-8H2/b11-9- |
Clave InChI |
OFFLFNALUULPFX-LUAWRHEFSA-N |
SMILES isomérico |
C1CN(CCN1CCO)C2=NC(=O)/C(=C/C3=CC=C(S3)Br)/S2 |
SMILES canónico |
C1CN(CCN1CCO)C2=NC(=O)C(=CC3=CC=C(S3)Br)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878941.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B10878945.png)
![ethyl 4-[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]-3-nitrobenzoate](/img/structure/B10878951.png)
![Furan-2-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10878953.png)



![1-(Pyridin-4-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10878980.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10878999.png)
![N-(4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879004.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10879010.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10879013.png)
